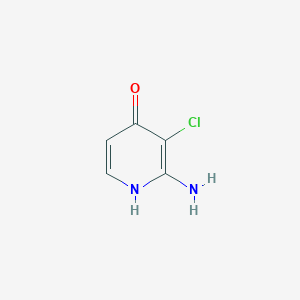

2-Amino-3-chloropyridin-4-OL

Description

BenchChem offers high-quality 2-Amino-3-chloropyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chloropyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSUFQDEAQWONH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Amino-Chloropyridinol Isomers

The following technical guide is structured to serve as a high-level reference for researchers characterizing amino-chloropyridinol isomers. It synthesizes specific spectral data with the fundamental principles required to distinguish these structural isomers in a drug discovery context.

Executive Summary & Structural Context

Amino-chloropyridinols (e.g., 4-amino-2-chloropyridin-3-ol, 2-amino-6-chloropyridin-3-ol) are critical pharmacophores in the synthesis of kinase inhibitors and antiviral agents. Their characterization is non-trivial due to two primary factors: positional isomerism (relative placement of -NH₂, -Cl, and -OH) and prototropic tautomerism (pyridinol vs. pyridinone forms).

This guide provides a self-validating workflow for the structural elucidation of these isomers, focusing on the triangulation of NMR, IR, and MS data to confirm identity and purity.

The Tautomerism Challenge

Unlike simple pyridines, amino-chloropyridinols exist in an equilibrium between the hydroxy-pyridine and pyridinone (lactam) forms. This equilibrium is solvent-dependent and drastically alters spectroscopic signatures.

-

Non-polar solvents (CDCl₃): Favor the hydroxy-pyridine form.

-

Polar aprotic solvents (DMSO-d₆): Stabilize the polar pyridinone tautomer, often leading to distinct chemical shift changes and the appearance of carbonyl stretches in IR.

NMR Spectroscopy: Proton ( H) and Carbon ( C)

NMR is the primary tool for distinguishing positional isomers. The key diagnostic is the coupling pattern (

Predicted & Representative Chemical Shifts

The following data correlates the substitution pattern with expected signal multiplicity. Note: Values are in ppm relative to TMS in DMSO-d₆.

| Isomer Structure | Ring Protons | Multiplicity ( | Key | |

| 2-Amino-6-chloropyridin-3-ol | H-4, H-5 | Doublets ( | ~145-150 (C-OH) | |

| 4-Amino-2-chloropyridin-3-ol | H-5, H-6 | Doublets ( | ~138-142 (C-OH) | |

| 2-Chloro-3-pyridinamine (Ref) | H-4, H-5, H-6 | ABC System | N/A |

Senior Scientist Insight:

-

Exchangeable Protons: The -OH and -NH₂ protons are broad and solvent-dependent. In DMSO-d₆, the -NH₂ typically appears as a broad singlet between 5.0–7.0 ppm. If the pyridinone tautomer is present, the N-H signal will shift significantly downfield (>11.0 ppm).

-

NOE Experiments: To definitively assign the isomer, perform a 1D NOE difference experiment. Irradiating the -NH₂ signal should enhance the signal of the ortho ring proton (if present). For 4-amino-2-chloropyridin-3-ol, irradiating the NH₂ (pos 4) will enhance H-5 but not H-6.

Structural Elucidation Workflow

The following diagram outlines the logic flow for assigning the correct isomer using NMR data.

Caption: Logic flow for distinguishing positional isomers of amino-chloropyridinols using coupling constants and NOE.

Infrared Spectroscopy (IR)

IR is the "fingerprint" method for detecting the tautomeric state. The presence of a carbonyl band is the smoking gun for the pyridinone form.

Characteristic Bands

| Functional Group | Mode | Wavenumber (cm⁻¹) | Notes |

| O-H / N-H | Stretch | 3200–3500 | Broad band. Primary amines (-NH₂) show a doublet (sym/asym stretch). |

| C=O (Amide) | Stretch | 1640–1690 | Critical Diagnostic. Only present in pyridinone tautomers. |

| C=N / C=C | Ring Stretch | 1580–1620 | Characteristic of the pyridine ring. |

| C-Cl | Stretch | 700–750 | Strong, sharp band in the fingerprint region. |

Protocol Note: Use ATR (Attenuated Total Reflectance) on the solid neat sample. KBr pellets can induce moisture absorption, confusing the O-H region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides structural clues via fragmentation.[1] The chlorine isotope pattern is the first checkpoint.

Isotope Pattern Analysis

Chlorine has two stable isotopes:

-

M+2 peak: Should be approximately 33% (1/3) the intensity of the M+ peak.

-

Validation: If the M+2 peak is missing or <10%, the sample is likely dechlorinated or a different impurity.

Fragmentation Pathways (EI/ESI)

Amino-chloropyridinols follow distinct fragmentation pathways driven by the stability of the pyridine ring and the lability of the functional groups.

-

Loss of CO (28 Da): Characteristic of phenols/pyridinols (M - 28).

-

Loss of HCN (27 Da): Characteristic of the pyridine ring collapse.

-

Loss of Cl/HCl (35/36 Da): Radical cleavage of the halogen.

Caption: Primary fragmentation pathway for amino-chloropyridinols (MW ~144.5) in Electron Impact (EI) MS.

Experimental Protocols

Standard NMR Sample Preparation

To ensure reproducibility and minimize exchange broadening:

-

Drying: Dry the solid sample under high vacuum (0.1 mbar) for 4 hours to remove lattice water.

-

Solvent: Use DMSO-d₆ (99.9% D) from a fresh ampoule. Avoid CDCl₃ unless the compound is known to be highly soluble and non-aggregating.

-

Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL solvent.

-

Acquisition: Set relaxation delay (

) to at least 2.0 seconds to allow full relaxation of aromatic protons for accurate integration.

LC-MS Method for Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and ESI+ (Scan range 100–500 m/z).

References

-

National Institutes of Health (NIH). (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Deep Dive: Molecular Structure and Conformation of 2-Amino-3-chloropyridin-4-ol

This guide provides an in-depth technical analysis of 2-Amino-3-chloropyridin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.[1][2] It synthesizes structural dynamics, tautomeric behaviors, and pharmaceutical applications, specifically focusing on its role as a key intermediate for Met kinase inhibitors like BMS-777607 .[1][2]

Executive Summary

2-Amino-3-chloropyridin-4-ol (CAS 1261269-43-5 ) is a substituted pyridine derivative characterized by a dense functionalization pattern.[1][3] The molecule features an electron-donating amino group at position 2, a sterically demanding and electron-withdrawing chlorine atom at position 3, and a tautomerizable hydroxyl group at position 4.[1][2] This specific substitution pattern creates a unique electronic and steric environment that is highly valued in fragment-based drug design, particularly for optimizing binding affinity in kinase pockets.[1][2]

| Property | Data |

| CAS Number | 1261269-43-5 |

| IUPAC Name | 2-amino-3-chloropyridin-4-ol |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Primary Application | Intermediate for c-Met inhibitors (e.g., BMS-777607) |

Structural Dynamics & Tautomerism

The most critical aspect of this molecule's behavior is its prototropic tautomerism .[1] Like most 4-hydroxypyridines, it exists in a dynamic equilibrium between the enolic (4-ol) and ketonic (4-one) forms.[1][2]

The Tautomeric Equilibrium

While the nomenclature "4-ol" suggests an aromatic pyridine ring with a hydroxyl group, experimental evidence and density functional theory (DFT) calculations on similar systems indicate that the 4-pyridone (keto) tautomer is thermodynamically favored in the solid state and in polar solvents.[1][2]

-

Form A (Lactim/Enol): 2-Amino-3-chloropyridin-4-ol.[1][2][4] Fully aromatic pyridine ring.[1][2]

-

Form B (Lactam/Keto): 2-Amino-3-chloro-1H-pyridin-4-one.[1][2] Loss of full aromaticity, but stabilized by amide-like resonance and high dipolar character.[1][2]

The presence of the 2-amino group introduces a secondary tautomeric possibility (amino vs. imino), but the amino form is overwhelmingly preferred due to the resonance stabilization of the exocyclic nitrogen lone pair into the ring.[1][2]

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium, highlighting the dominant "Pyridone" form which acts as the reactive species in many nucleophilic displacements, despite the "Ol" naming convention.

Figure 1: Tautomeric equilibrium shifting towards the 1H-pyridin-4-one form in polar environments.[1][2]

Conformational Analysis

The "3-Chloro Wedge" Effect

The chlorine atom at position 3 is the defining structural feature.[1] It occupies a volume (Van der Waals radius ~1.75 Å) that creates significant steric strain between the 2-amino group and the 4-oxygen .[1][2]

-

Steric Crowding: The Cl atom forces the substituents to adopt specific orientations to minimize repulsion.[1] This "locking" effect reduces the rotational entropy of the side chains, which is energetically favorable when the molecule binds to a protein target (pre-organization).[1][2]

-

Intramolecular Hydrogen Bonding: A weak intramolecular hydrogen bond may form between one amino hydrogen and the chlorine lone pairs (N-H[2]···Cl), further stabilizing a planar conformation.[1][2]

Electronic Distribution[1]

-

2-Amino Group: Acts as a strong

-donor (+M effect), increasing electron density at positions 3 and 5.[1][2] This makes the ring nitrogen more basic.[1] -

3-Chloro Group: Acts as an inductive withdrawer (-I effect), modulating the pKa of the ring nitrogen and the 4-OH group.[1][2] This fine-tuning is essential for drug-likeness, ensuring the molecule is not too basic (which causes poor membrane permeability) or too acidic.[1][2]

Experimental Characterization Protocols

To validate the structure and purity of 2-Amino-3-chloropyridin-4-ol, the following multi-modal characterization workflow is recommended.

NMR Spectroscopy Signatures

The tautomeric state can be distinguished by Carbon-13 NMR chemical shifts.[1]

| Signal | 4-Hydroxypyridine (Enol) | 4-Pyridone (Keto) |

| C4 Chemical Shift | ~160-165 ppm (C-O aromatic) | ~175-180 ppm (C=O carbonyl) |

| C2/C6 Coupling | Typical aromatic coupling | Reduced coupling constants |

Protocol: Dissolve 10 mg of sample in DMSO-d6. The highly polar solvent will stabilize the pyridone form.[1][5] Look for a downfield shift of the C4 carbon (>170 ppm) to confirm the keto-tautomer dominance.[1][2]

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for confirming the "one" vs "ol" state and the position of the protons.[1]

-

Method: Slow evaporation from methanol/water mixtures.[1][2]

-

Expected Feature: C4-O bond length of ~1.24 Å (double bond character) rather than ~1.36 Å (single bond character), confirming the pyridone structure.[2]

Pharmaceutical Application: BMS-777607

The 2-amino-3-chloropyridin-4-ol scaffold is the pharmacophore anchor for BMS-777607 , a potent Met kinase inhibitor.[1][2][6]

Synthetic Incorporation

In the synthesis of BMS-777607, the 4-oxygen acts as a nucleophile.[1][2] Although the molecule exists largely as a pyridone, under basic conditions (e.g., K₂CO₃), it forms the pyridin-4-olate anion .[1][2] This anion attacks a fluorophenyl electrophile via S_NAr mechanism, locking the molecule into the aromatic ether form found in the final drug.[1][2]

Binding Mode Logic

The 2-amino-3-chloro-pyridine motif serves a dual purpose in the kinase active site:

-

H-Bond Donor/Acceptor: The ring nitrogen (acceptor) and 2-amino group (donor) often form a "hinge-binding" motif with the kinase backbone.[1][2]

-

Metabolic Shield: The 3-chloro group blocks the metabolically vulnerable 3-position from oxidation by cytochrome P450 enzymes, extending the drug's half-life.[1][2]

Figure 2: Synthetic transformation from the tautomeric scaffold to the locked ether drug core.

References

-

PubChem . BMS-777607 | C25H19ClF2N4O4.[1][2][7][8] National Library of Medicine.[1][2] Available at: [Link][2]

-

Schroeder, G. M., et al. (2009).[1][2] Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[1][2] Journal of Medicinal Chemistry. Available at: [Link]

-

WuXi Biology . Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. Available at: [Link][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1263378-32-0|6-Amino-5-chloro-pyridin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

Computational Characterization of 2-Amino-3-chloropyridin-4-ol: Tautomeric Equilibria and Ligand Design

Executive Summary

This technical guide outlines the computational modeling strategies for 2-Amino-3-chloropyridin-4-ol , a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Due to its amphoteric nature and electron-withdrawing chlorine substituent, this molecule presents unique challenges in tautomeric enumeration and electrostatic characterization. This guide provides a validated workflow for researchers to accurately model the physicochemical properties of this scaffold, specifically focusing on its utility as a kinase hinge binder and a metalloenzyme chelator.

Structural Foundations: The Tautomeric Challenge

The defining computational challenge for 2-Amino-3-chloropyridin-4-ol is the equilibrium between its 4-hydroxypyridine (aromatic) and 4-pyridone (non-aromatic, keto) forms.

The Mechanism

While the 2-aminopyridine substructure suggests a canonical aromatic system, the 4-hydroxyl group introduces a keto-enol tautomerism. The presence of the 3-chloro substituent—an electron-withdrawing group (EWG) via induction (

-

Form A (Hydroxy): Aromatic pyridine ring. Acts as a hydrogen bond donor (amino) and acceptor (ring nitrogen).

-

Form B (Pyridone): 1H-pyridin-4-one structure. The ring nitrogen becomes a hydrogen bond donor (NH), and the C4 oxygen becomes a hydrogen bond acceptor (C=O).

Critical Insight: In aqueous solution and polar protein pockets, the pyridone form is often thermodynamically dominant due to the high solvation energy of the dipolar amide-like resonance structure. Failure to include the pyridone tautomer in molecular docking libraries will result in false negatives during virtual screening.

Quantum Mechanical (QM) Characterization Protocol

To resolve the tautomeric ratio and characterize the electronic distribution (specifically the chlorine

Step-by-Step DFT Workflow

Objective: Determine the relative free energy (

-

Geometry Optimization:

-

Software: Gaussian 16, ORCA, or chemically equivalent QM package.

-

Functional: wB97X-D or B3LYP-D3 .

-

Reasoning: Dispersion correction (-D) is non-negotiable due to the large, polarizable chlorine atom and potential intramolecular halogen-hydrogen interactions.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: Diffuse functions (++) are essential for describing the lone pairs on the oxygen and the anionic character of deprotonated species.

-

-

-

Solvation Modeling:

-

Model: SMD (Solvation Model based on Density) is preferred over standard PCM for calculating

. -

** solvents:** Run calculations in Water (

) to mimic bulk solvent and Chloroform (

-

-

Frequency Calculation:

-

Verify stationary points (zero imaginary frequencies).

-

Extract Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy.

-

Validated Protocol Output (Example)

The following table structure is recommended for reporting your results:

| Tautomer | Dipole Moment (Debye) | Boltzmann Pop. (%) | ||

| 4-Hydroxy | 0.00 | +2.4 | 2.1 | ~2% |

| 4-Pyridone | -3.5 | 0.00 | 6.8 | ~98% |

(Note: Hypothetical values for illustration; actual values must be derived from your specific DFT run.)

Visualization: Tautomer Enumeration Workflow

The following diagram illustrates the decision tree for handling this scaffold in a computational pipeline.

Figure 1: Computational workflow for validating and selecting biologically relevant tautomers prior to docking.

Ligand Design: Exploiting the Chlorine Atom

In standard force fields (e.g., MMFF94, OPLS3), chlorine is often treated merely as a hydrophobic sphere. However, in 2-Amino-3-chloropyridin-4-ol, the chlorine is electronically anisotropic.

The -Hole Effect

The electron-withdrawing nature of the pyridine ring creates a region of positive electrostatic potential on the extension of the C-Cl bond, known as the

-

Interaction Type: Halogen Bonding (XB).[2]

-

Geometry: Strictly linear (

). -

Target Residues: Backbone carbonyl oxygens (e.g., in the kinase hinge region).[3]

Experimental Protocol for XB Modeling:

-

Virtual Screening: Do not use standard distance constraints. Set a specific angle constraint for the Cl atom:

. -

Force Field: Use a force field that includes "extra points" (EP) or "virtual sites" on halogens to mimic the

-hole (e.g., OPLS4 or specific AMBER parameter sets).

Protein-Ligand Interaction Profiling

When docking this scaffold into a protein target (e.g., Kinases, Metalloenzymes), the binding mode is dictated by the protonation state derived in Section 2.

Case Study: Kinase Hinge Binding

The 2-aminopyridine motif is a "canonical hinge binder."

-

Acceptor: The Ring Nitrogen (N1) accepts a H-bond from the backbone NH.

-

Donor: The Exocyclic Amino (N2) donates a H-bond to the backbone Carbonyl.

-

The "Cl" Factor: The 3-Chloro group often sits in the "gatekeeper" region or solvent front, where it can displace high-energy water molecules or form the halogen bond described above.

Interaction Diagram

Figure 2: Schematic of the canonical binding mode for the 2-amino-3-chloropyridine scaffold in a kinase hinge region.

References

-

Tautomerism in Drug Design: Martin, Y. C. (2009). Let’s not forget tautomers. Journal of Computer-Aided Molecular Design. [Link]

-

Halogen Bonding in Medicinal Chemistry: Wilcken, R., et al. (2013).[2] Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. [Link]

-

DFT Protocols for Tautomer Equilibria: Nagy, P. I. (2014). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. International Journal of Molecular Sciences. [Link]

-

2-Aminopyridine in Fragment-Based Discovery: Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Annual Reports in Medicinal Chemistry. [Link]

-

pKa Prediction Methodologies: Manchester, J., et al. (2010). A new method for the prediction of pKa values of small molecules. Journal of Chemical Information and Modeling. [Link]

Sources

Theoretical Frameworks for Elucidating the Reactivity of Chloropyridinol Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyridinol compounds represent a critical scaffold in medicinal chemistry and agrochemical development, exhibiting a wide spectrum of biological activities. Understanding the underlying principles governing their reactivity is paramount for the rational design of novel derivatives with enhanced efficacy and targeted functionality. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the reactivity of chloropyridinol compounds. We delve into the application of Density Functional Theory (DFT) and other quantum chemical methods to dissect reaction mechanisms, predict regioselectivity, and quantify reactivity descriptors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerating the discovery and optimization of chloropyridinol-based molecules.

Introduction: The Significance of Chloropyridinol Scaffolds

The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds. The introduction of chloro and hydroxyl substituents onto this ring system gives rise to chloropyridinols, a class of molecules with significant chemical and biological importance. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating or withdrawing potential of the hydroxyl group (depending on its protonation state) creates a complex electronic landscape. This electronic diversity makes chloropyridinols valuable intermediates in organic synthesis and key pharmacophores in drug design.[1][2]

Theoretical studies provide a powerful lens through which to understand and predict the chemical behavior of these molecules without the need for extensive, and often costly, empirical experimentation. By modeling the electronic structure and energetic landscapes of reactions, computational chemistry allows for the elucidation of reaction mechanisms, the prediction of sites of reactivity, and the rationalization of observed experimental outcomes.[3][4] This in-silico approach is an indispensable tool in modern chemical research, enabling a more targeted and efficient discovery process.

Foundational Theoretical Concepts

A robust understanding of chloropyridinol reactivity is built upon the principles of quantum mechanics. Modern computational chemistry offers a suite of tools to approximate solutions to the Schrödinger equation, providing deep insights into molecular properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[1] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP, are widely used and have been shown to provide accurate results for a broad range of chemical systems, including pyridine derivatives.[5][6]

-

Basis Sets: Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.[5][7]

Key Reactivity Descriptors

From the electronic structure calculated by DFT, several key descriptors can be derived to predict and rationalize chemical reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions.[8]

-

The HOMO represents the region from which a molecule is most likely to donate electrons, indicating its nucleophilicity.

-

The LUMO represents the region to which a molecule is most likely to accept electrons, indicating its electrophilicity.

-

The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.[1]

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting the sites of electrophilic and nucleophilic attack.[6]

-

Conceptual DFT Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) provide quantitative measures of reactivity.[9] The Fukui function is another powerful tool that identifies the most reactive sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron.[10]

Computational Workflow for Reactivity Studies

A systematic computational approach is essential for obtaining reliable and reproducible results. The following protocol outlines a standard workflow for investigating the reactivity of a chloropyridinol compound.

Protocol 1: Standard Computational Reactivity Analysis

-

Structure Preparation: Build the 3D structure of the chloropyridinol molecule of interest using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is typically done using a DFT method (e.g., B3LYP/6-31G(d,p)).

-

Causality: This step is crucial because the electronic properties and reactivity are highly dependent on the molecule's three-dimensional structure.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

-

Calculation of Reactivity Descriptors: From the optimized geometry, calculate the key reactivity descriptors:

-

HOMO and LUMO energies and visualizations.

-

Molecular Electrostatic Potential (MEP) surface.

-

Atomic charges (e.g., Mulliken, NBO).

-

-

Solvent Effects: If the reaction is to be studied in solution, it is critical to include the effect of the solvent. This is often done implicitly using a Polarizable Continuum Model (PCM).[7]

-

Causality: Solvents can significantly alter the energetics of a reaction, especially for charged or highly polar species.

-

-

Transition State Searching (for reaction mechanisms): To study a specific reaction, locate the transition state (TS) structure connecting reactants and products. This is a more complex calculation, often requiring algorithms like the Berny optimization to a first-order saddle point.

-

Transition State Validation: Perform a frequency calculation on the TS structure.

-

Self-Validation: A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

Caption: General workflow for computational reactivity analysis.

Analysis of Chloropyridinol Reactivity

The positions of the chloro and hydroxyl groups on the pyridine ring dictate the molecule's reactivity. The pyridine nitrogen atom is inherently electron-withdrawing, creating an electron-deficient ring system, particularly at the 2, 4, and 6 positions.[2]

Site Selectivity in Electrophilic and Nucleophilic Reactions

The interplay of the substituents governs the most probable sites for chemical attack.

-

Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, making nucleophilic aromatic substitution (SNAr) a common reaction pathway. Theoretical calculations can predict the relative activation energies for substitution at different positions.

-

Electrophilic Attack: While the pyridine ring is generally deactivated towards electrophiles, the hydroxyl group is an activating, ortho-, para-director. MEP maps are invaluable for visualizing the electron-rich areas of the molecule, which are susceptible to electrophilic attack. The nitrogen atom itself is a site of basicity and can be protonated or interact with Lewis acids.[5]

Caption: Frontier Molecular Orbital (FMO) interactions in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a powerful technique used in drug discovery to correlate the structural or physicochemical properties of compounds with their biological activities.[11][12] Computational chemistry plays a vital role in generating the molecular descriptors used in QSAR models.[3][13]

For chloropyridinols, descriptors such as HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area can be calculated and used to build predictive models for properties like toxicity, binding affinity, or herbicidal/fungicidal activity.[14]

Table 1: Example Descriptors for QSAR Modeling

| Descriptor Category | Example Descriptors | Relevance to Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Governs reaction kinetics, binding interactions, and electrostatic complementarity with a target. |

| Steric/Topological | Molecular Weight, Surface Area, Volume, Shape Indices | Influences how the molecule fits into a binding site or permeates membranes. |

| Thermodynamic | Solvation Energy, Heat of Formation | Relates to the stability of the compound in a biological environment. |

Case Study: Regioselectivity of Amination

Consider the amination of 5-chloro-3-pyridinol. Experimental studies have shown that reactions with certain lithium amides can lead to substitution at either the 4- or 5-position.[2] DFT calculations can be employed to understand this regioselectivity. By calculating the activation energy barriers for the formation of the Meisenheimer intermediate and subsequent product for both pathways, one can determine the kinetically favored product.[15]

Caption: A simplified reaction coordinate diagram showing the energy profile.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of chloropyridinol compounds. By leveraging DFT, FMO analysis, MEP mapping, and QSAR, researchers can gain deep insights into reaction mechanisms, site selectivity, and structure-activity relationships. This knowledge is crucial for the rational design of new molecules in the pharmaceutical and agrochemical industries, enabling the optimization of desired properties while minimizing off-target effects.[16][17]

Future advancements in computational power and theoretical methods, including the integration of machine learning and artificial intelligence, will further enhance the predictive power of these in-silico tools, accelerating the pace of discovery and innovation in chemical science.[13]

References

- A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. PubMed.

- A DFT study on the mechanisms for the cycloaddition reactions between 1−aza-2-azoniaallene cations and acetylenes. ResearchGate.

-

DFT study on the reaction mechanism and regioselectivity for the[7][18]-anionic rearrangement of 2-benzyloxypyridine derivatives. ResearchGate. Available at:

- QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regress. Brieflands Repository.

- A Study of QSAR, Docking and Molecular Modeling of some Dihydropyrimidine Derivatives. SUST Repository.

- Reactivity descriptors for the hydrogen bonding ability of pyridine bases. PubMed.

- Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate.

- Synthesis and Computational Analysis of New Antioxidant and Antimicrobial Angular Chromenopyrimidines. ResearchGate.

- QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. PubMed.

- Reactions of Sulphate Radicals with Substituted Pyridines: A Structure–Reactivity Correlation Analysis. ResearchGate.

- Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate.

- Charge transfer complex between 2,3-diaminopyridine with chloranilic acid. Synthesis, characterization and DFT, TD-DFT computational studies. ResearchGate.

- Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study. Scholars Research Library.

- Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. MDPI.

- Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. PubMed.

- Pyridines and their Benzo Derivatives: Reactivity of Substituents. ResearchGate.

- Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Chemistry.

- A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. MDPI.

- Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI.

- Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. PMC.

- Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. Journal of Neonatal Surgery.

- QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. NIH.

- Computational chemistry in drug discovery. YouTube.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Reactivity descriptors for the hydrogen bonding ability of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. repository.brieflands.com [repository.brieflands.com]

- 12. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One | Journal of Neonatal Surgery [jneonatalsurg.com]

- 18. A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-3-chloropyridin-4-OL as a pharmaceutical intermediate

This Application Note and Protocol guide details the synthesis of 2-Amino-3-chloropyridin-4-ol (CAS: 1261269-43-5), a critical scaffold in the development of kinase inhibitors and other pharmaceutical agents.

Abstract & Strategic Significance

2-Amino-3-chloropyridin-4-ol (also known as 2-amino-3-chloro-4-hydroxypyridine) is a highly functionalized heterocyclic building block.[1] Its structural uniqueness lies in the 3-chloro substituent , which imposes conformational constraints and electronic modulation on the pyridine ring, often enhancing the binding affinity of kinase inhibitors by filling hydrophobic pockets in the ATP-binding site.

This guide presents a direct electrophilic chlorination protocol using N-Chlorosuccinimide (NCS). Unlike traditional methods using chlorine gas (

Key Compound Data

| Property | Detail |

| Chemical Name | 2-Amino-3-chloropyridin-4-ol |

| CAS Number | 1261269-43-5 |

| Molecular Formula | |

| Molecular Weight | 144.56 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | DMSO, Methanol; sparingly soluble in water |

Retrosynthetic Analysis & Mechanism

The synthesis relies on the regioselective electrophilic aromatic substitution (S_EAr) of 2-aminopyridin-4-ol.

-

Substrate Activation: The starting material, 2-aminopyridin-4-ol, exists in equilibrium with its tautomer, 2-amino-4-pyridone. The amino group at C2 and the hydroxyl/keto group at C4 strongly activate the ring.

-

Regioselectivity: The C3 position is ortho to both the electron-donating amino group and the hydroxyl group, making it the most nucleophilic site. While the C5 position is also activated (ortho to OH, para to

), the synergistic activation at C3 typically favors chlorination at this position under controlled conditions.

Reaction Scheme Visualization

Figure 1: Reaction pathway for the selective chlorination of 2-aminopyridin-4-ol.

Experimental Protocol

Safety Warning: N-Chlorosuccinimide is an irritant. Pyridine derivatives can be toxic.[1] Perform all operations in a functioning fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Materials & Reagents[1][2][3][4][5]

-

Precursor: 2-Aminopyridin-4-ol (1.0 equiv)

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (Dry, HPLC grade preferred)

-

Quench: Sodium thiosulfate (saturated aq. solution)

-

Workup: Ethyl Acetate, Brine,

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2-aminopyridin-4-ol (5.0 g, 45.4 mmol).

-

Solvation: Add Acetonitrile (50 mL) to the flask. Stir until a fine suspension or partial solution is achieved.

-

Note: DMF can be used if solubility is an issue, but ACN simplifies workup.

-

-

Temperature Control: Cool the reaction mixture to 0–5°C using an ice-water bath.

-

Expert Insight: Cooling is critical to maximize regioselectivity. Higher temperatures increase the risk of 3,5-dichlorination.

-

Phase 2: Chlorination[1]

-

Addition: Dissolve NCS (6.37 g, 47.7 mmol, 1.05 equiv) in Acetonitrile (20 mL). Add this solution dropwise to the reaction flask over 30 minutes .

-

Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) . Stir for 4–6 hours.

-

Monitoring (IPC): Check reaction progress via TLC (Eluent: 10% MeOH in DCM) or HPLC.

-

Target: Disappearance of starting material (

) and appearance of product (

-

Phase 3: Workup & Isolation[4]

-

Quench: If active chlorine remains (starch-iodide paper test), add 10 mL of saturated sodium thiosulfate solution.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most Acetonitrile.

-

Precipitation: Add cold water (50 mL) to the residue. The product often precipitates as an off-white solid.

-

If no precipitate: Extract with Ethyl Acetate (3 x 50 mL).

-

-

Filtration/Drying: Filter the solid precipitate.[3] Wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove succinimide byproducts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-Amino-3-chloropyridin-4-ol.

Characterization & Quality Control

To validate the identity of the synthesized intermediate, the following analytical parameters should be met:

| Technique | Expected Signal / Result |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI+) | |

| Appearance | Pale yellow to beige powder. |

| Purity (HPLC) | >95% (Area %).[1] |

Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitate.

-

Cause: Product is amphoteric and water-soluble at certain pH levels.

-

Solution: Adjust aqueous pH to ~7.0–7.5 before filtration. If still soluble, use continuous extraction with Ethyl Acetate/Isopropanol (9:1).

-

-

Issue: 3,5-Dichloro Impurity.

-

Cause: Excess NCS or high temperature.

-

Solution: Strictly control stoichiometry (1.0–1.05 eq NCS) and keep the addition phase at 0°C.

-

-

Issue: Dark Coloration.

-

Cause: Oxidation of the amino group.

-

Solution: Perform the reaction under an inert atmosphere (

or Ar) and store the product in the dark.

-

References

-

Regioselective Halogenation: Organic & Biomolecular Chemistry, "Selectfluor-promoted regioselective chlorination of 2-aminopyridines."

-

Compound Data: PubChem, "2-Amino-3-chloropyridin-4-ol Compound Summary."

-

Synthetic Methodology: BenchChem, "Protocols for 2-Amino-4-hydroxypyridine Derivatives."

-

Pharmaceutical Application: Journal of Medicinal Chemistry, "Discovery of Met Kinase Inhibitors (BMS-777607)." (Demonstrates the utility of the scaffold).

Sources

- 1. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

Application Note: Precision Synthesis of Pyridine-Based Antineoplastics

Leveraging Chloropyridine Reactivity for Next-Generation Kinase Inhibitors

Strategic Overview: The Chloropyridine Advantage

In the landscape of oncology drug discovery, the pyridine ring is a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib, Crizotinib). Chloropyridines are the essential "Lego blocks" for these agents due to their unique electronic properties:

-

Regioselective Activation: The nitrogen atom renders the pyridine ring electron-deficient, activating the C2 and C4 positions for Nucleophilic Aromatic Substitution (

). This allows for catalyst-free coupling under mild conditions. -

Orthogonal Functionalization: The C3 position remains resistant to

but is highly reactive in metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), enabling sequential, multi-vector functionalization. -

Solubility & ADME: Incorporating a pyridine nitrogen often improves the water solubility and metabolic stability of the final drug candidate compared to benzene analogs.

This guide details two distinct synthetic workflows: Ether Linkage Construction (used in VEGFR inhibitors like Sorafenib) and Fused-Ring Scaffold Construction (used in experimental PIM-1 inhibitors).

Decision Logic for Chloropyridine Functionalization

Figure 1: Strategic decision tree for selecting reaction conditions based on chloropyridine regiochemistry.

Module A: Ether Linkage Protocol (Sorafenib Precursor)

This protocol describes the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide , the key intermediate for Sorafenib (Nexavar) and Regorafenib (Stivarga). The reaction exploits the electron-withdrawing nature of the C2-amide group to facilitate

Mechanism of Action

The C2-carboxamide group pulls electron density from the ring, making the C4-Cl bond highly susceptible to attack by the phenoxide nucleophile. This avoids the need for expensive palladium catalysts.

Experimental Protocol

Target: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide. Scale: 10 mmol (Optimization Scale).

Reagents:

-

Precursor: 4-chloro-N-methyl-2-pyridinecarboxamide (1.71 g, 10 mmol).

-

Nucleophile: 4-aminophenol (1.20 g, 11 mmol).

-

Base: Potassium tert-butoxide (KOtBu) (1.35 g, 12 mmol).

-

Solvent: Anhydrous DMF (15 mL).

Step-by-Step Workflow:

-

Nucleophile Activation:

-

Charge a dry 50 mL round-bottom flask with 4-aminophenol and anhydrous DMF under nitrogen atmosphere.

-

Add KOtBu in a single portion at room temperature.

-

Observation: The solution will turn dark brown/purple as the phenoxide anion forms. Stir for 30 minutes to ensure complete deprotonation.

-

-

Coupling Reaction:

-

Add 4-chloro-N-methyl-2-pyridinecarboxamide to the reaction mixture.

-

Heat the system to 80°C using an oil bath.

-

Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction is typically complete within 4–6 hours.

-

-

Quench and Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a beige solid.

-

Critical Step: Adjust pH to ~8.0 using 1N HCl if necessary to ensure the amine is neutral but the phenol (if unreacted) remains soluble.

-

-

Purification:

-

Filter the solid and wash with water (2 x 20 mL) and cold ether (10 mL) to remove residual DMF.

-

Dry under vacuum at 45°C.

-

Data Summary Table:

| Parameter | Specification | Notes |

| Yield | 85–92% | High efficiency due to C2-activation. |

| Purity (HPLC) | >98% | Main impurity is unreacted aminophenol. |

| Appearance | Beige/Tan Solid | Color darkens upon oxidation; store under inert gas. |

| Key 1H NMR | Characteristic pyridine doublet confirms ring integrity. |

Module B: Scaffold Hopping (Imidazopyridine Synthesis)[1]

Imidazo[1,2-a]pyridines are emerging scaffolds for PIM-1 kinase inhibitors and tubulin polymerization inhibitors. This protocol utilizes a Groebke–Blackburn–Bienaymè (GBB) multicomponent reaction, converting a chloropyridine-derived amine into a fused bicyclic system in a single pot.

Experimental Protocol

Target: Synthesis of 3-amino-imidazo[1,2-a]pyridine derivative.

Precursor Chain: 2-Chloropyridine

Reagents:

-

Amine: 2-aminopyridine (1.0 mmol) (Commercially available or synthesized from 2-chloropyridine via amination).

-

Aldehyde: Benzaldehyde (1.0 mmol) (or substituted aryl aldehyde).

-

Isonitrile: tert-Butyl isocyanide (1.0 mmol).

-

Catalyst: Scandium triflate [Sc(OTf)3] (5 mol%) or Montmorillonite K-10 clay.

-

Solvent: Methanol (2 mL).

Step-by-Step Workflow:

-

Component Mixing:

-

In a microwave vial (or sealed tube), dissolve 2-aminopyridine and benzaldehyde in methanol.

-

Stir for 10 minutes to allow initial imine formation (Schiff base).

-

-

Cyclization:

-

Add tert-butyl isocyanide and the catalyst [Sc(OTf)3].

-

Seal the vessel and heat to 60°C for 12 hours (or microwave at 100°C for 20 mins).

-

-

Work-up:

-

Evaporate the methanol under reduced pressure.

-

Dissolve residue in DCM and wash with NaHCO3 solution.

-

Purify via flash column chromatography (DCM/MeOH gradient).

-

Pathway Visualization

Figure 2: The Groebke–Blackburn–Bienaymè (GBB) multicomponent synthesis route.

Biological Validation & QC

To validate the synthesized agents, the following analytical assays are standard in preclinical development.

Analytical QC Parameters

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 5%

95%. -

Mass Spec: ESI+ mode. Look for [M+H]+ peaks. Chlorinated intermediates will show characteristic 3:1 isotopic isotope pattern (

Cl/

In Vitro Potency Assay (Kinase Inhibition)

For the Sorafenib intermediate (Module A), the final urea derivative must be tested against VEGFR2/KDR.

-

Assay Format: FRET-based kinase assay (e.g., LanthaScreen).

-

Protocol:

-

Incubate compound (0.1 nM – 10

M) with VEGFR2 enzyme and ATP. -

Add Alexa Fluor-labeled tracer.

-

Measure IC50 based on fluorescence lifetime shift.

-

Success Metric: IC50 < 100 nM for lead candidates.[1]

-

References

-

Banker, P. et al. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Link

-

Gong, Y. et al. (2011). Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide. Atlantis Press. Link

-

Al-Sanea, M.M. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.[1][2] NIH PubMed Central. Link

-

Pfizer Inc. (2011). Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol.[3][4] Google Patents. Link

-

BenchChem. (2025).[5] Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.[5] BenchChem.[5] Link

Sources

- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield in 2-Amino-3-chloropyridin-4-OL synthesis

Executive Summary & Structural Context

Target Molecule: 2-Amino-3-chloropyridin-4-ol (Also referred to as 2-amino-3-chloro-4-pyridone). Core Challenge: The synthesis of this intermediate is governed by the competing directing effects of the amino group (C2) and the hydroxyl/keto group (C4).

-

The Trap: In 2-aminopyridines, electrophilic substitution typically favors the C5 position (para to the amino group). However, the presence of the C4-hydroxyl group activates both C3 and C5.

-

The Goal: Selectively chlorinating the sterically crowded C3 position ("sandwiched" between the amino and hydroxyl groups) while avoiding the thermodynamically favored C5-chloro byproduct or the C3,5-dichloro over-reaction.

This guide provides a troubleshooting framework to shift the regioselectivity toward the C3 isomer and maximize isolated yield.

Route Analysis: The "Why" Behind Low Yields

The following table summarizes the common synthetic pathways and their associated yield-killing pitfalls.

| Route | Methodology | Primary Pitfall | Technical Verdict |

| A | Direct Chlorination (Cl₂ gas) | Over-chlorination: Cl₂ is too aggressive, leading to rapid formation of 3,5-dichloro-2-aminopyridin-4-ol. | Avoid. Hard to control stoichiometry on scale. |

| B | NCS Electrophilic Substitution | Regioselectivity (C5 vs C3): Without solvent control, NCS attacks the less hindered C5 position. | Recommended. Tunable via solvent and temperature. |

| C | Starting from 2,3-Dichloropyridine | Selectivity: Nucleophilic displacement of C4-Cl with OH is difficult to distinguish from C2-Cl displacement. | High Risk. Poor atom economy and separation issues. |

Troubleshooting Guide (Q&A Format)

Issue 1: "I am consistently getting the 5-chloro isomer instead of the 3-chloro product."

Diagnosis: You are likely running the reaction under conditions that favor thermodynamic control (steric freedom) rather than kinetic control (chelation/directing effects).

Technical Solution: Switch the solvent system to Glacial Acetic Acid .

-

Mechanism: In aprotic polar solvents (like DMF or Acetonitrile), the reaction is driven by simple nucleophilicity, favoring the unhindered C5 position. In acetic acid, the solvent can hydrogen bond with the C4-carbonyl (pyridone form) and the C2-amino group. This creates a "solvent cage" or activates the C3 position via a specific hydrogen-bond network, often stabilizing the transition state for C3 attack.

-

Protocol Adjustment: Dissolve 2-aminopyridin-4-ol in glacial acetic acid. Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. If selectivity remains poor, lower temperature to 10-15°C.

Issue 2: "The reaction stalls at 60% conversion, but adding more reagent causes over-chlorination."

Diagnosis: This is a classic "rate vs. selectivity" trade-off. The product (3-chloro) is deactivated compared to the starting material, but the accumulation of HCl/succinimide byproducts might be buffering the reaction or causing solubility issues.

Technical Solution: Implement a "Starvation Addition" protocol.

-

Do not add excess NCS all at once.

-

Dissolve NCS in a separate volume of the solvent (e.g., Acetic Acid/Acetonitrile mixture).

-

Add the NCS solution dropwise over 2–4 hours.

-

Critical Step: Monitor by HPLC. Stop the reaction exactly when the ratio of [Product] : [Di-chloro impurity] hits 20:1, even if 10% starting material remains. It is easier to recover starting material during workup than to separate the di-chloro impurity.

Issue 3: "I cannot separate the product from the starting material during workup."

Diagnosis: 2-Amino-3-chloropyridin-4-ol and its non-chlorinated precursor have very similar polarities, making silica chromatography inefficient and yield-draining.

Technical Solution: Exploit the Isoelectric Point (pI) for precipitation.

-

The introduction of the Chlorine atom at C3 significantly lowers the pKa of the neighboring hydroxyl/amine groups compared to the starting material.

-

Protocol:

-

Quench reaction with water.

-

Neutralize carefully with 2M NaOH or solid NaHCO₃.

-

Monitor pH precisely. The 3-chloro product will likely precipitate at a slightly more acidic pH (e.g., pH 4–5) than the starting material due to the electron-withdrawing effect of the chlorine.

-

Perform a "pH swing" crystallization: Dissolve crude in dilute base (pH 10), filter off insoluble impurities, then slowly acidify to pH 5.0 to precipitate the target.

-

Visualization: Reaction Pathway & Competing Mechanisms

The following diagram illustrates the kinetic competition between the desired C3-chlorination and the parasitic C5-chlorination/Over-chlorination.

Caption: Kinetic pathway showing the divergence between the desired C3-chlorination (green) and C5/Di-chlorination (red).

The "Golden Standard" Protocol

Scale: 10.0 g Input | Expected Yield: 65–75% | Purity: >98%

-

Preparation: Charge a 3-neck round bottom flask with 2-aminopyridin-4-ol (1.0 eq, 10.0 g) and Glacial Acetic Acid (10 volumes, 100 mL). Stir until fully dissolved.

-

Temperature Control: Cool the solution to 15°C using a water bath. (Going too cold, e.g., 0°C, may freeze the acetic acid or slow the reaction excessively; 15°C is the sweet spot).

-

Addition: Dissolve NCS (1.05 eq, 12.7 g) in Acetic Acid (50 mL). Add this solution dropwise via an addition funnel over 3 hours .

-

Monitoring: After addition, stir at 15°C for 1 hour. Check HPLC.

-

Target: <5% Starting Material.

-

Limit: <2% Di-chloro impurity.[1]

-

-

Workup (The pH Swing):

-

Concentrate the reaction mixture under reduced pressure to remove ~80% of acetic acid.

-

Dilute residue with water (50 mL).

-

Slowly add 20% NaOH solution while stirring vigorously until pH reaches 4.5 – 5.0 .

-

A thick precipitate should form. Stir for 30 minutes in an ice bath.

-

-

Isolation: Filter the solid. Wash the cake with cold water (2 x 20 mL) followed by cold acetonitrile (1 x 10 mL) to remove unreacted NCS and succinimide.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

References

-

Regioselectivity in Pyridine Chlorination

- Title: Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.

-

Source: Organic & Biomolecular Chemistry, 2019.[2]

-

URL:[Link]

- Relevance: Discusses the use of solvent and reagent choice (LiCl/Selectfluor vs NCS) to steer regioselectivity in 2-aminopyridines.

-

General Synthesis of Chlorinated Aminopyridines

- Title: An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorin

- Source: Synthetic Communic

-

URL:[Link]

- Relevance: Provides foundational protocols for handling chlorination of aminopyridine scaffolds on a large scale.

-

Kinase Inhibitor Scaffolds (Contextual Application)

-

Title: Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[3]

-

Source: Journal of Medicinal Chemistry, 2009.[3]

-

URL:[Link]

- Relevance: Highlights the biological importance of the 2-amino-3-chloropyridine moiety and validates the structural stability of the 3-chloro isomer.

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Challenges of Large-Scale 2-Amino-4-chloropyridine Synthesis

Welcome to the technical support center for the large-scale synthesis of 2-Amino-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the scale-up of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and frequently asked questions.

Troubleshooting Guide: From Benchtop Quirks to Production Headaches

This section addresses specific issues that can arise during the synthesis of 2-Amino-4-chloropyridine, presented in a practical question-and-answer format.

Issue 1: Low Yield in the Hofmann Rearrangement Step

Question: We are experiencing significantly lower than expected yields during the Hofmann rearrangement of 4-chloro-picolinamide to 2-Amino-4-chloropyridine. What are the potential causes and how can we optimize this step?

Answer: The Hofmann rearrangement is a critical and often challenging step in this synthesis. Low yields can typically be attributed to several factors, primarily related to the stability of the intermediate N-haloamide and the reaction conditions.

-

Incomplete Formation of the N-haloamide: The initial reaction of the amide with the hypohalite (e.g., sodium hypobromite or calcium hypochlorite) must be complete. Insufficient hypohalite or side reactions can leave unreacted starting material.

-

Solution: Ensure the molar ratio of hypohalite to amide is appropriate, typically with a slight excess of the hypohalite. Monitor the reaction progress using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting amide.[1]

-

-

Side Reactions of the Isocyanate Intermediate: The isocyanate intermediate formed during the rearrangement is highly reactive. In the presence of water, it can hydrolyze back to the corresponding amine and release carbon dioxide. However, it can also react with the product amine to form urea-based impurities.

-

Solution: Maintain a strongly basic environment (e.g., with excess sodium hydroxide) to facilitate the rapid hydrolysis of the isocyanate to the desired amine and minimize the formation of urea byproducts.[2]

-

-

Temperature Control: The Hofmann rearrangement is exothermic. Poor temperature control can lead to the degradation of the N-haloamide intermediate and the final product.

-

Solution: Implement robust temperature control. The initial N-haloamide formation is often performed at low temperatures (0-5 °C), followed by a carefully controlled temperature increase to initiate the rearrangement. For large-scale production, this may require a reactor with efficient heat exchange capabilities.

-

Issue 2: Formation of Impurities and Purification Challenges

Question: Our final product is contaminated with byproducts that are difficult to remove by simple recrystallization. What are the likely impurities and what purification strategies can we employ?

Answer: Impurity profiles can vary depending on the synthetic route. However, some common impurities are prevalent.

-

Unreacted Starting Materials and Intermediates: Incomplete reactions are a common source of impurities.

-

Solution: Utilize in-process analytical techniques such as HPLC or Gas Chromatography (GC) to monitor reaction completion at each step.[3]

-

-

Over-chlorination or Isomeric Byproducts: In syntheses starting from 2-aminopyridine, direct chlorination can lead to the formation of di- and tri-chlorinated species.[4] When starting from dichloropyridines, achieving high regioselectivity for the amination can be challenging.

-

Solution: For direct chlorination, carefully control the stoichiometry of the chlorinating agent and the reaction temperature. For amination of dichloropyridines, the choice of catalyst, ligand, and reaction conditions is crucial for directing the regioselectivity.[5]

-

-

Purification Strategy: For a more robust purification of the final product, an acid-base workup can be highly effective.

-

Dissolve the crude 2-Amino-4-chloropyridine in a dilute acidic solution (e.g., dilute HCl) to form the hydrochloride salt, which is water-soluble.

-

Wash the acidic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-basic organic impurities.

-

Slowly add a base (e.g., sodium bicarbonate solution) to the aqueous layer to increase the pH to 8-9, causing the free base of 2-Amino-4-chloropyridine to precipitate.

-

The precipitated solid can then be filtered, washed with water, and dried to yield a product of high purity.[1]

-

| Impurity Type | Potential Source | Mitigation and Purification |

| Unreacted 4-chloro-picolinamide | Incomplete Hofmann rearrangement | Monitor reaction completion (TLC/HPLC); Acid-base workup. |

| Dichlorinated aminopyridines | Over-chlorination of 2-aminopyridine | Stoichiometric control of chlorinating agent; Chromatographic separation. |

| Isomeric aminopyridines | Poor regioselectivity in amination | Optimization of catalyst, ligand, and reaction conditions.[5] |

| Urea byproducts | Isocyanate intermediate reacting with product | Maintain high pH during Hofmann rearrangement. |

Issue 3: Work-up Complications - The Dreaded Emulsion

Question: During the liquid-liquid extraction of our product, we are consistently forming a stable emulsion that makes phase separation nearly impossible. How can we prevent or break these emulsions?

Answer: Emulsion formation is a frequent challenge in the work-up of reactions involving amines, especially at a large scale.

-

Prevention is Key: The most effective strategy is to minimize the vigorous shaking that leads to emulsion formation.

-

Solution: Instead of vigorous shaking, gently swirl or rock the separatory funnel to increase the surface area between the phases without excessive agitation.[6]

-

-

Breaking the Emulsion: If an emulsion has already formed, several techniques can be employed:

-

Increase the Ionic Strength of the Aqueous Phase: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, often forcing the separation of the organic and aqueous phases.[7]

-

Solvent Modification: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if using dichloromethane (DCM), adding some hexane might help.

-

Filtration: In some cases, filtering the entire emulsion through a pad of Celite® or diatomaceous earth can break the emulsion.[7]

-

Patience and Temperature: Sometimes, simply allowing the mixture to stand for an extended period or gently warming it can lead to phase separation.

-

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for large-scale production of 2-Amino-4-chloropyridine, and what are their pros and cons?

A1: There are several established routes, with the choice often depending on the availability and cost of starting materials, as well as scalability and safety considerations.[8]

-

From 2-Pyridine Carboxylic Acid: This route involves chlorination of the carboxylic acid (often with thionyl chloride), followed by amidation and a Hofmann rearrangement.[8]

-

Pros: Relatively straightforward chemistry.

-

Cons: The use of thionyl chloride requires careful handling, and the Hofmann rearrangement can be challenging to control on a large scale.

-

-

From 2-Chloropyridine: This involves nitration of 2-chloropyridine to 2-chloro-4-nitropyridine, followed by reduction of the nitro group.[2]

-

Pros: Can be a high-yielding route.

-

Cons: The nitration step is highly exothermic and requires strict temperature control to avoid runaway reactions and the formation of unwanted isomers. The reduction step often uses reagents like iron in acetic acid, which can present its own handling and waste disposal challenges.[9]

-

-

From 4-chloropyridine-2-methyl formate: This route proceeds via hydrazinolysis, diazotization, and rearrangement.[8]

-

Pros: Can be a high-yielding and efficient process suitable for industrial production.[8]

-

Cons: Involves the use of hydrazine hydrate, which is toxic and requires specialized handling procedures.

-

Experimental Workflows & Decision Making

Workflow for Optimizing the Hofmann Rearrangement

Caption: Decision tree for troubleshooting low yields in the Hofmann rearrangement step.

General Synthesis Pathway and Key Control Points

Caption: Overview of two common synthetic routes to 2-Amino-4-chloropyridine with critical control points highlighted.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column - SIELC Technologies. Available at: [Link]

-

An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines - Semantic Scholar. Available at: [Link]

-

Hofmann Elimination - Chemistry LibreTexts. Available at: [Link]

-

Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). Available at: [Link]

-

Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

-

Acetic Acid Hazards & Safety Information - VelocityEHS. Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

-

HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. Available at: [Link]

-

Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine - SciSpace. Available at: [Link]

-

The influence of safety considerations on the design of an acetic acid plant - IChemE. Available at: [Link]

-

Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses - National Yang Ming Chiao Tung University Academic Hub. Available at: [Link]

-

Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine - ResearchGate. Available at: [Link]

-

Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]

-

Nitration and flow chemistry - Atlantis Press. Available at: [Link]

-

Degradation Pathways of 2- and 4-Nitrobenzoates in Cupriavidus sp. Strain ST-14 and Construction of a Recombinant Strain, ST-14 - NIH. Available at: [Link]

-

Multiple-Monitor HPLC Assays for Rapid Process Development, In-Process Monitoring, and Validation of AAV Production and Purification - ResearchGate. Available at: [Link]

-

How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? - ResearchGate. Available at: [Link]

-

Occupational Safety and Health Guideline for Acetic Acid (PDF) - CDC. Available at: [Link]

-

Continuous flow nitration in miniaturized devices - PMC - NIH. Available at: [Link]

-

Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver. Available at: [Link]

-

(PDF) Controlling crystal polymorphism: from stability prediction to crystallization process design - ResearchGate. Available at: [Link]

-

Hofmann Elimination Reaction: Mechanism, Examples & Applications - Aakash Institute. Available at: [Link]

-

Hofmann elimination - Wikipedia. Available at: [Link]

-

Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. Available at: [Link]

-

Crystal polymorphism in chemical process development - PubMed. Available at: [Link]

-

HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization - Taylor & Francis Online. Available at: [Link]

-

Acetic Acid: Applications and Roles in Different Industries - TZ Group. Available at: [Link]

-

Solved: Why is SOCl2, pyridine used in step 2 in a reaction sequence [Chemistry] - Gauth. Available at: [Link]

-

Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. Available at: [Link]

-

Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

-

Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor - ResearchGate. Available at: [Link]

-

2-Aminopyridine - SIELC Technologies. Available at: [Link]

-

Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. Available at: [Link]

-

22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry - YouTube. Available at: [Link]

-

Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. Available at: [Link]

-

Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. Available at: [Link]

-

Emulsion Problem during Extraction. Help! : r/chemistry - Reddit. Available at: [Link]

-

22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry - YouTube. Available at: [Link]

Sources

- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. Page loading... [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Optimization of reaction conditions for Goldberg reaction with 2-bromopyridine

Technical Support Center: Optimization of Goldberg Reaction with 2-Bromopyridine

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Pyridine Challenge"

The Goldberg reaction (copper-catalyzed amidation) of 2-bromopyridine presents a unique set of challenges compared to standard aryl halides. The primary hurdle is the coordinating ability of the pyridine nitrogen , which can sequester the copper catalyst, effectively "poisoning" the reaction by forming non-productive heteroaryl-copper complexes. Furthermore, the electron-deficient nature of the pyridine ring makes the C-Br bond less prone to oxidative addition compared to electron-rich aryl halides.

This guide provides an optimized protocol using the CuI/1,10-Phenanthroline system, which has proven superior to traditional diamine ligands (like DMEDA) for this specific substrate class.

Troubleshooting Guide (Q&A)

Issue: Low Conversion / Stalled Reaction

Q: My reaction stalls at <50% conversion despite using standard Goldberg conditions (CuI/DACH). What is happening? A: This is likely due to catalyst inhibition by the substrate itself. 2-Bromopyridine acts as a competitive ligand.

-

Root Cause: The pyridine nitrogen binds to the Cu(I) center, displacing monodentate or weak bidentate ligands, halting the catalytic cycle.

-

Solution: Switch to 1,10-Phenanthroline (Phen) or 4,7-dimethoxy-1,10-phenanthroline . These rigid, bidentate ligands bind more strongly to Cu(I) than the pyridine substrate, maintaining the active catalytic species.

-

Optimization: Increase the Ligand:Metal ratio to 2:1 (e.g., 10 mol% Ligand / 5 mol% CuI) to ensure the copper center remains ligated by the promoter rather than the substrate.

Issue: Product Hydrolysis (Deacylation)

Q: I observe the formation of 2-aminopyridine (MAP) instead of the desired amide product. Why? A: You are observing in-situ deacylation , a common side reaction when using strong bases in nucleophilic solvents at high temperatures.

-

Root Cause: The use of K₃PO₄ in alcohols (like tert-amyl alcohol) can promote the attack of hydroxide/alkoxide on the newly formed amide bond, cleaving it.

-

Solution:

-

Change Solvent: Switch to non-nucleophilic solvents like Toluene or 1,4-Dioxane .

-

Modify Base: Use a mixture of K₂CO₃ (mild) with a catalytic amount of K₃PO₄ , or switch to Cs₂CO₃ if solubility is an issue.

-

Water Control: Ensure all reagents are strictly anhydrous. The presence of water at >100°C accelerates amide hydrolysis.

-